阿加曲班杂质 B

描述

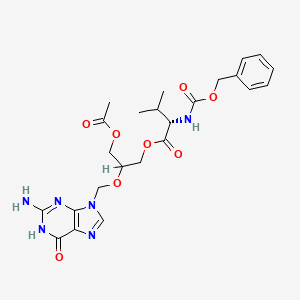

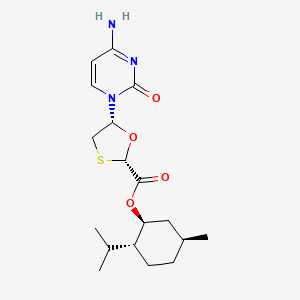

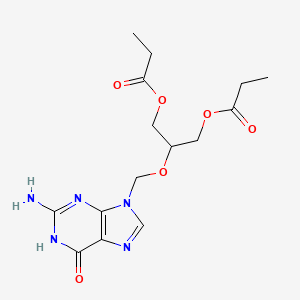

Argatroban Impurity B is a related substance of Argatroban, a synthetic, reversible, and competitive thrombin inhibitor. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban Impurity B is one of the degradation products formed during the synthesis and storage of Argatroban .

科学研究应用

Argatroban Impurity B is primarily used in scientific research to study the stability and degradation pathways of Argatroban. It is also used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical formulations. Additionally, it serves as a reference standard in quality control laboratories to ensure the purity and efficacy of Argatroban products .

作用机制

Target of Action

Argatroban, the parent compound of Argatroban Impurity B, is a synthetic, direct, selective thrombin inhibitor . Thrombin, a serine protease, plays a central role in the coagulation cascade, and its inhibition prevents the formation of blood clots .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Biochemical Pathways

The inhibition of thrombin by Argatroban impacts several biochemical pathways. It prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, all of which are involved in the coagulation cascade .

Pharmacokinetics

It is administered parenterally, and its anticoagulant effects are produced as plasma concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .

Result of Action

The inhibition of thrombin by Argatroban results in anticoagulant, anti-inflammatory, and potentially antiviral activities . It prevents the formation of blood clots, reduces inflammation, and may have potential therapeutic benefits in viral infections .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy. Furthermore, patient-specific factors such as the presence of sepsis can influence the dosing and effectiveness of Argatroban .

生化分析

Biochemical Properties

Argatroban Impurity B, like Argatroban, may interact with various enzymes and proteins in the body. Argatroban is known to inhibit thrombin, a key enzyme in the coagulation cascade . It is possible that Argatroban Impurity B may have similar interactions, although specific studies on this impurity are limited.

Cellular Effects

Argatroban has been shown to have significant effects on cells, particularly in the context of thrombosis . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Argatroban exerts its effects at the molecular level by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation and activation of coagulation factors . It is possible that Argatroban Impurity B may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Argatroban have shown that it has a rapid onset of action and its effects can be observed within minutes of administration .

Dosage Effects in Animal Models

Studies on Argatroban have shown that it can reduce stroke damage in animal models .

Metabolic Pathways

Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring .

Transport and Distribution

Argatroban is known to be distributed throughout the body and can cross the placenta .

Subcellular Localization

Studies on similar compounds suggest that they may localize to various cellular compartments depending on their specific roles and interactions .

准备方法

The synthesis of Argatroban Impurity B involves the hydrolysis of Argatroban under specific conditions. One method includes adding Argatroban to a reaction vessel with hydrochloric acid and water, followed by the addition of immobilized arginase and manganese chloride tetrahydrate. The reaction is carried out at a controlled temperature and stirring speed until the desired impurity is formed . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities .

化学反应分析

Argatroban Impurity B undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include hydrochloric acid, arginase, and manganese chloride. The major products formed from these reactions are the hydrolyzed and oxidized forms of Argatroban . The reactions are typically carried out under controlled conditions to ensure the formation of the desired impurity.

属性

IUPAC Name |

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)